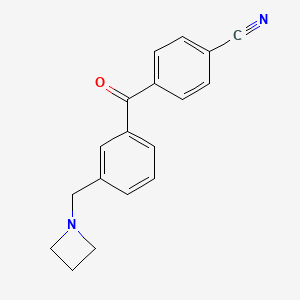

3-Azetidinomethyl-4'-cyanobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Azetidinomethyl-4'-cyanobenzophenone is not directly mentioned in the provided papers. However, the papers discuss various heterocyclic compounds and synthetic methods that could be related to the synthesis and properties of similar compounds. For instance, the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves reactions that could potentially be applied to the synthesis of 3-Azetidinomethyl-4'-cyanobenzophenone .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions and the use of various reagents to introduce different functional groups. For example, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one as a coupling component for azo dyes involves cyclocondensation and coupling with diazotized aniline derivatives . Similarly, the aza-Wittig reaction is used to synthesize novel thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives . These methods could potentially be adapted for the synthesis of 3-Azetidinomethyl-4'-cyanobenzophenone by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the tautomeric structures of azo compounds were studied using 1H NMR spectroscopy , and the structures of thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives were confirmed by 1H NMR, EI-MS, and IR spectroscopy . These techniques would be essential in analyzing the molecular structure of 3-Azetidinomethyl-4'-cyanobenzophenone to confirm its synthesis and to study its tautomeric forms.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by various substituents and functional groups. The papers describe reactions such as the treatment of azides with potassium cyanide and subsequent acidification to synthesize cyano-triazeno derivatives , and the use of cyanoacetamido moiety in key precursors to synthesize diverse heterocyclic derivatives . These reactions provide insight into the types of chemical transformations that 3-Azetidinomethyl-4'-cyanobenzophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, color, and ionization constants, are important for their practical applications. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes and their color properties are discussed in relation to the nature of substituents on the benzene ring . The ionization constants of these dyes were also determined and correlated with substituent constants . These studies are relevant for understanding the properties of 3-Azetidinomethyl-4'-cyanobenzophenone, which may exhibit similar behavior depending on its functional groups and substituents.

Safety and Hazards

properties

IUPAC Name |

4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-5-7-16(8-6-14)18(21)17-4-1-3-15(11-17)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKYTWFBAYDGIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643244 |

Source

|

| Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinomethyl-4'-cyanobenzophenone | |

CAS RN |

898771-42-1 |

Source

|

| Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

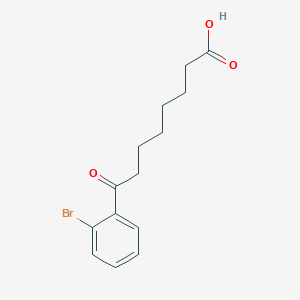

![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)